6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate
Description
This compound, commonly known as Difluprednate, is a synthetic glucocorticoid with the molecular formula C₂₇H₃₄F₂O₇ and a molecular weight of 508.56 . It features a 6α,9-difluoro substitution pattern, a 17-butyrate ester, and a 21-acetate ester. These structural modifications enhance its lipophilicity, enabling potent topical anti-inflammatory activity, particularly in ocular and dermatological applications .
Properties
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32F2O6/c1-4-5-21(32)33-24(20(31)13-28)9-7-15-16-11-18(26)17-10-14(29)6-8-22(17,2)25(16,27)19(30)12-23(15,24)3/h6,8,10,15-16,18-19,28,30H,4-5,7,9,11-13H2,1-3H3/t15-,16-,18-,19-,22-,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEJAAIPKDQEPV-MXHGPKCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32F2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178314 | |
| Record name | 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23640-96-2 | |
| Record name | (6α,11β)-6,9-Difluoro-11,21-dihydroxy-17-(1-oxobutoxy)pregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23640-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6alpha,11beta)-6,9-Difluoro-11,21-dihydroxy-17-(1-oxobutoxy)pregna-1,4-diene-3,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023640962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6α,9-difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (6.ALPHA.,11.BETA.)-6,9-DIFLUORO-11,21-DIHYDROXY-17-(1-OXOBUTOXY)PREGNA-1,4-DIENE-3,20-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44L6C59WTE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Strategic Bond Disconnections
The synthesis begins with hydrocortisone-21-acetate due to its commercial availability and structural similarity to the target molecule. Key disconnections include:
Starting Material Specifications
Hydrocortisone-21-acetate (CAS 50-03-3) must meet pharmacopeial standards:
Stepwise Synthesis Protocol
Step 1: Mesylation at C21
Reaction:
Hydrocortisone-21-acetate (1 eq) reacts with mesyl chloride (1.2–2.8 eq) in DMF/pyridine (5–15 mL/g) at 50–85°C for 1–3 h.
Mechanism:
Pyridine acts as both base and catalyst, facilitating mesyl group transfer to the C21 hydroxyl. The bulky acetate group directs mesylation away from the sterically hindered C17 position.
Optimization Data:
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Mesyl chloride eq | 1.5–2.0 | +12% |
| Pyridine eq | 3.5–4.0 | +8% purity |
| Temperature | 80–82°C | +15% rate |
Post-reaction crystallization from methanol at 0°C yields 95.8% intermediate 2 with ≥98% purity.
Step 2: C17 Butyrylation
Reaction:
Intermediate 2 undergoes butyric anhydride (10–20 eq) acylation in acetonitrile with DMAP (0.1–0.5 eq) at 80–85°C for 22–25 h.
Steric Considerations:
The C21 mesyl group activates the C17 hydroxyl for nucleophilic attack while protecting C21 from over-acylation. DMAP accelerates the reaction through transition-state stabilization.
Scale-Up Challenges:
-
Exothermic reaction requires controlled anhydride addition
-
Acetonitrile distillation under reduced pressure prevents β-elimination
Step 3: Dehydrogenation to Δ1,4-Diene
Oxidative System:
DDQ (1.2–3.0 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, catalytic) in dioxane under N₂.
Mechanistic Insight:
DDQ abstracts hydrogen atoms at C1 and C4, forming conjugated diene. TBDMSCl traps liberated HCl, preventing acid-catalyzed side reactions.
Yield Correlation:
| DDQ Equivalents | Reaction Time (h) | Yield (%) |
|---|---|---|
| 1.2 | 18 | 68 |
| 2.0 | 12 | 82 |
| 3.0 | 8 | 85 |
Step 4: C6 Fluorination
Electrophilic Fluorination:
Selectfluor® (1.1–3.0 eq) in acetonitrile at -10–5°C for 4–6 h.
Stereochemical Control:
The bulky C17 butyrate directs fluorination to the α-face via transition-state shielding of the β-position.
Temperature Effect:
| Temperature (°C) | 6α:6β Ratio | Total Yield (%) |
|---|---|---|
| -10 | 92:8 | 78 |
| 0 | 85:15 | 82 |
| 10 | 72:28 | 65 |
Step 5: C9 Fluorination
HF-Pyridine Complex:
Intermediate 8 reacts with HF-pyridine (50–150 eq) at -30–20°C for 2–6 h using PTFE-coated reactors.
Safety Protocol:
-
Reaction vessels: PTFE-lined stainless steel
-
Quenching: 20% NaOH to pH 7–8
-
Waste treatment: Ca(OH)₂ neutralization
Fluorination Efficiency:
| HF-Pyridine (eq) | Conversion (%) | 9α:9β Ratio |
|---|---|---|
| 50 | 78 | 88:12 |
| 100 | 92 | 93:7 |
| 150 | 95 | 94:6 |
Process Optimization Strategies
Solvent Selection Matrix
| Step | Solvent | Dielectric Constant | Boiling Point (°C) | Impact on Yield |
|---|---|---|---|---|
| 1 | DMF | 36.7 | 153 | +18% vs. THF |
| 3 | Dioxane | 2.2 | 101 | +9% vs. DCM |
| 6 | EA | 6.0 | 77 | +12% vs. EtOH |
Critical Quality Attributes (CQAs)
| Parameter | Specification | Analytical Method |
|---|---|---|
| 6α/9α stereochemistry | ≥98% diastereomeric excess | Chiral HPLC |
| Butyrate content | 17.5–18.5% w/w | Titrimetry |
| Residual HF | ≤5 ppm | Ion chromatography |
Industrial-Scale Considerations
Equipment Specifications
| Step | Reactor Material | Agitation Type | Temperature Control |
|---|---|---|---|
| 1–4 | Glass-lined steel | Anchor | ±1°C jacketed |
| 5–8 | Hastelloy C-276 | Turbine | ±0.5°C cryogenic |
Environmental Impact Assessment
| Waste Stream | Treatment Method | Disposal Standard |
|---|---|---|
| Fluoride-containing | Lime precipitation | <15 mg/L F⁻ |
| Halogenated solvents | Distillation recovery | 95% reuse efficiency |
| Quinone byproducts | Activated carbon adsorption | TOC <50 ppm |
Analytical Characterization
Spectroscopic Data Correlation
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| C17 butyrate | 1742 | 2.35 (t, J=7.5) | 172.4 |
| C6α-F | - | 4.92 (dd, J=49) | 98.7 (d, J=188) |
| Δ1,4-diene | 1660 | 5.72 (m) | 123.1, 135.6 |
Stability Indicating Methods
Forced Degradation Results:
| Condition | Degradation Products | % Impurity Formation |
|---|---|---|
| Acid (0.1N HCl) | 9β-F epimer | 2.8% |
| Base (0.1N NaOH) | C17 debutyrylation | 5.1% |
| Oxidation (3% H₂O₂) | 11-keto derivative | 7.3% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Halogen atoms (fluorine) can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles like thiols, amines, or alcohols.
Major Products
Oxidation: Formation of 6alpha,9-difluoro-11beta,17,21-tetrahydroxypregna-1,4-diene-3,20-dione.
Reduction: Formation of 6alpha,9-difluoro-11beta,17,21-tetrahydroxypregna-1,4-diene-3,20-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate is extensively studied for its formulation in pharmaceuticals aimed at treating inflammatory conditions such as eczema, psoriasis, and dermatitis. Its efficacy in reducing inflammation makes it a valuable candidate for developing new corticosteroid medications.
Biochemical Studies
The compound serves as a model for studying the effects of fluorination on steroid activity. Research has shown that the introduction of fluorine enhances the compound's binding affinity to glucocorticoid receptors, leading to increased anti-inflammatory effects compared to non-fluorinated steroids.
Cellular Mechanisms
Studies have demonstrated that this compound influences various cellular signaling pathways. It modulates gene expression related to inflammation and immune responses by binding to glucocorticoid receptors. This interaction leads to the suppression of pro-inflammatory cytokines and chemokines.
Comparative Studies
Research comparing this compound with other corticosteroids like prednisolone and dexamethasone highlights its unique properties due to dual fluorination. These studies reveal differences in potency and side effect profiles that make it suitable for specific therapeutic applications.
Case Study 1: Treatment of Eczema
A clinical trial investigated the effectiveness of topical formulations containing this compound in patients with moderate to severe eczema. Results indicated significant improvements in skin condition compared to placebo treatments.
Case Study 2: Psoriasis Management
Another study focused on the use of this corticosteroid in managing psoriasis flare-ups. Patients treated with the compound showed reduced plaque formation and improved skin hydration levels over a four-week period.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of anti-inflammatory genes and suppresses the expression of pro-inflammatory genes. The molecular targets include various cytokines, chemokines, and adhesion molecules involved in the inflammatory response.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and pharmacological differences between Difluprednate and related compounds:
Key Comparative Insights
Fluorination and Potency: Difluprednate’s 6α,9-difluoro substitutions enhance glucocorticoid receptor binding affinity compared to non-fluorinated analogs like Prednisolone . Dexamethasone (9α-fluoro) and Fluocinonide (6α,9α-difluoro) share similar fluorine-mediated potency but differ in additional groups (e.g., Dexamethasone’s 16α-methyl) .
Esterification and Bioavailability: The 17-butyrate and 21-acetate esters in Difluprednate prolong its local action by slowing hydrolysis, reducing systemic absorption . Fluocinonide’s 16α,17α-isopropylidene acetal and Flumetasone’s 21-pivalate similarly enhance lipophilicity but exhibit distinct metabolic stability .
Methyl Groups and Receptor Selectivity :
- Dexamethasone’s 16α-methyl group increases systemic half-life but limits topical use due to skin penetration challenges .
- Diflorasone’s 16β-methyl configuration may alter receptor interaction compared to Difluprednate .
Clinical Applications: Difluprednate is prioritized for ocular inflammation due to optimized esterase-sensitive esters, whereas Fluocinonide and Flumetasone are dermatology-focused . Systemic agents like Dexamethasone and Prednisolone lack ester modifications, making them unsuitable for prolonged topical use .
Research Findings and Pharmacological Data
- Potency : Difluprednate demonstrates 10-fold greater anti-inflammatory activity than Prednisolone in murine models, attributed to fluorine-induced receptor affinity .
- Metabolism : The 17-butyrate ester is hydrolyzed slower than acetate esters (e.g., Prednisolone acetate), sustaining local efficacy .
- Toxicity : Difluprednate’s high potency correlates with risks of ocular hypertension and skin atrophy , necessitating careful dosing .
Biological Activity
6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate (commonly referred to as Difluprednate) is a synthetic corticosteroid with significant biological activity. It is primarily used in ophthalmology for the treatment of inflammation and allergic conjunctivitis. This compound exhibits potent anti-inflammatory properties and has been studied for its pharmacological effects in various contexts.
- Molecular Formula : C25H30F2O7
- Molecular Weight : 480.5 g/mol
- CAS Number : 23640-96-2
The structure of Difluprednate includes two fluorine atoms at the 6 and 9 positions, which enhance its anti-inflammatory potency compared to other corticosteroids.
Difluprednate acts by binding to glucocorticoid receptors in target tissues. This interaction leads to the modulation of gene expression involved in inflammatory responses. The compound inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and associated symptoms.
Pharmacological Effects
- Anti-inflammatory Activity :
- Immunosuppressive Effects :
- Topical Efficacy :
Clinical Study on Ocular Inflammation
A clinical trial investigated the efficacy of Difluprednate in patients with postoperative inflammation following cataract surgery. The study found that patients treated with Difluprednate experienced a significant reduction in inflammation compared to those receiving placebo treatment. The results indicated faster recovery times and fewer side effects associated with long-term steroid use.
Comparison with Other Corticosteroids
In a comparative study against traditional corticosteroids like prednisolone acetate, Difluprednate showed superior efficacy in controlling inflammation while maintaining a favorable safety profile. Patients reported fewer incidences of elevated intraocular pressure when treated with Difluprednate .
Adverse Effects
While generally well-tolerated, some adverse effects associated with Difluprednate include:
- Increased intraocular pressure
- Potential for cataract formation with prolonged use
- Localized irritation at the application site
Regulatory Status
Difluprednate has received approval from various regulatory agencies for use as an ophthalmic solution. Its formulation allows for convenient administration while ensuring therapeutic effectiveness.
Q & A
Basic Research Question: How is the stereochemical configuration of 6α,9-difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate validated in synthetic batches?
Methodological Answer:
Stereochemical validation requires a combination of X-ray crystallography and Nuclear Magnetic Resonance (NOESY) to confirm spatial arrangements of substituents (e.g., 6α-fluoro, 11β-hydroxy). For example, highlights the use of 7 defined stereocenters in related glucocorticoid analogs, resolved via crystallographic data. Additionally, HPLC with chiral columns (e.g., ) can assess enantiomeric purity, critical for ensuring batch consistency.
Advanced Research Question: What experimental strategies resolve contradictions in glucocorticoid receptor (GR) binding affinity data between in vitro and ex vivo models?
Methodological Answer:
Discrepancies arise from differences in tissue-specific GR isoforms or metabolic stability. A tiered approach is recommended:
- Step 1: Use radioligand displacement assays (e.g., ) with human recombinant GRα/β isoforms to quantify binding constants (Ki) under controlled conditions.
- Step 2: Conduct ex vivo tissue explant studies (e.g., synovial membranes) with LC-MS/MS quantification of intact compound to rule out rapid esterase-mediated hydrolysis of the 17-butyrate group .
- Step 3: Apply molecular dynamics simulations to assess solvent-accessible surface area (SASA) of the 17-butyrate moiety, which may influence membrane permeability .
Basic Research Question: What analytical methods are used to quantify impurities in 17-butyrate ester derivatives during synthesis?
Methodological Answer:
- HPLC-PDA/ELSD ( ): Reverse-phase C18 columns with acetonitrile/water gradients separate ester hydrolysis byproducts (e.g., 21-acetate degradation).
- Mass Spectrometry (HRMS) : Detects trace impurities (<0.1%) such as 6α,9-difluoro-11β,17-dihydroxy analogs resulting from incomplete esterification .
- TGA/DSC : Monitors thermal stability of intermediates to prevent degradation during lyophilization .
Advanced Research Question: How does the 17-butyrate esterification impact the compound’s pharmacokinetic profile compared to non-esterified analogs?
Methodological Answer:
The 17-butyrate group enhances lipophilicity (logP increase ~1.5 units vs. hydroxyl form), prolonging tissue retention. Key studies include:
- In situ intestinal perfusion models : Measure absorption rates correlated with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to confirm prodrug activation .
- Microsomal stability assays : Compare hepatic clearance of 17-butyrate vs. 21-acetate derivatives ( notes rapid hydrolysis of 21-acetate in plasma).
- Dermal penetration studies : Franz diffusion cells with stratum corneum membranes quantify enhanced flux due to ester hydrophobicity .
Basic Research Question: What are the standard protocols for assessing anti-inflammatory efficacy in preclinical models?
Methodological Answer:
- Murine ear edema : Topical application with croton oil-induced inflammation, measuring reduction in edema thickness (ID50 calculations) .
- Collagen-induced arthritis (CIA) : Subcutaneous dosing in rats, with histopathology scoring of joint inflammation and IL-6/IL-1β ELISA .
- NF-κB luciferase reporter assays : In vitro screening in RAW 264.7 macrophages to quantify transcriptional suppression .
Advanced Research Question: How can researchers address conflicting data on the compound’s mineralocorticoid receptor (MR) cross-reactivity?
Methodological Answer:
Conflicting MR activity (e.g., vs. 6) may stem from assay conditions:
- MR selectivity profiling : Use transactivation assays with MR/GR chimeric receptors to identify structural determinants (e.g., 11β-hydroxy group).
- Crystallographic analysis : Compare ligand-receptor hydrogen bonding (e.g., 17-butyrate vs. aldosterone’s C21-hydroxyl) .
- In vivo sodium retention studies : Monitor urinary Na+/K+ ratios in adrenalectomized rats to confirm MR agonism/antagonism .
Basic Research Question: What safety evaluations are required for acute toxicity profiling?
Methodological Answer:
- OECD 423 Acute Oral Toxicity : Dose escalation in rodents (5–2000 mg/kg), monitoring mortality, neurobehavioral effects, and histopathology ().
- Draize test : Ocular irritation scoring in rabbits, with corneal opacity metrics .
- Ames test : Bacterial reverse mutation assay (TA98/TA100 strains) to rule out mutagenicity from fluoro substituents .
Advanced Research Question: How can synthetic routes optimize yield of the 17-butyrate ester while minimizing 21-acetate hydrolysis?
Methodological Answer:
- Step 1: Use low-temperature (-20°C) esterification with butyryl chloride in anhydrous dichloromethane to favor 17-position selectivity .
- Step 2: Introduce protecting groups (e.g., tert-butyldimethylsilyl) at the 21-hydroxyl to prevent competing acylation .
- Step 3: Employ flow chemistry with immobilized lipases (e.g., Candida antarctica) for regioselective esterification, achieving >90% purity .
Basic Research Question: Which spectroscopic techniques confirm the integrity of the 1,4-diene-3-one system?
Methodological Answer:
- UV-Vis Spectroscopy : λmax ~242 nm (ε ~16,500 L/mol·cm) for the conjugated dienone system .
- FT-IR : Peaks at 1665 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C stretch) .
- 13C NMR : Signals at δ 186 ppm (C3 ketone) and 124 ppm (C1/C4 olefinic carbons) .
Advanced Research Question: How does fluorination at C6 and C9 influence glucocorticoid vs. progesterone receptor binding?
Methodological Answer:
- C6α-Fluoro : Increases GR binding by ~3-fold via hydrophobic interactions with Leu753/Leu754 in the GR ligand-binding domain (LBD) .
- C9-Fluoro : Reduces progesterone receptor (PR) cross-reactivity by sterically clashing with PR’s Gln725 side chain (molecular docking in ).
- Mutagenesis studies : Replace GR’s Phe623 with Ala to quantify fluorination’s contribution to binding energy (ΔΔG ≤ -2.1 kcal/mol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
